Methyl (3S)-3-(3-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate
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Overview
Description
Methyl (3S)-3-(3-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate is an organic compound that belongs to the class of amino acid derivatives. This compound features a bromophenyl group, a chloroacetyl group, and a methyl ester group, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-3-(3-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde, chloroacetyl chloride, and methyl 3-aminopropanoate.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-bromobenzaldehyde with chloroacetyl chloride under acidic conditions to form 3-(3-bromophenyl)-2-chloroacetyl chloride.
Amidation Reaction: The intermediate is then reacted with methyl 3-aminopropanoate in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-(3-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group in the chloroacetyl moiety can be reduced to an alcohol.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Products with different substituents on the phenyl ring.
Reduction: Alcohol derivatives.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (3S)-3-(3-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3S)-3-(3-chlorophenyl)-3-[(2-chloroacetyl)amino]propanoate
- Methyl (3S)-3-(3-fluorophenyl)-3-[(2-chloroacetyl)amino]propanoate
- Methyl (3S)-3-(3-iodophenyl)-3-[(2-chloroacetyl)amino]propanoate
Uniqueness
Methyl (3S)-3-(3-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific properties and activities.
Properties
IUPAC Name |
methyl (3S)-3-(3-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO3/c1-18-12(17)6-10(15-11(16)7-14)8-3-2-4-9(13)5-8/h2-5,10H,6-7H2,1H3,(H,15,16)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWZHJUUULUCRC-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)Br)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC(=CC=C1)Br)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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